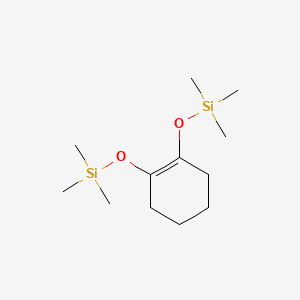

1,2-Bis(trimethylsilyloxy)cyclohexene

Description

Significance of Bis(silyloxy)cycloalkenes as Versatile Synthetic Intermediates

Bis(silyloxy)cycloalkenes are a class of cyclic dienol ethers that serve as highly valuable intermediates in organic synthesis. Their utility stems from the dual nature of their functionality: the reactive carbon-carbon double bond and the protective, activating trimethylsilyloxy groups. These compounds, including the cyclohexene (B86901) and cyclobutene (B1205218) variants, are powerful precursors for a variety of molecular frameworks. google.comcymitquimica.com

A primary application of these intermediates is in cycloaddition and ring-opening reactions, which allow for the construction of complex polycyclic systems and macrocycles. google.com For instance, they can participate in [3+3] cyclization reactions to form functionalized aromatic compounds. researchgate.net The silyloxy groups not only protect the enol oxygen but also modulate the electronic nature of the double bond, making them amenable to specific, controlled transformations. This strategic placement of two silyl (B83357) ether groups within a cyclic structure provides a robust platform for generating molecular diversity, particularly in the synthesis of pharmaceutical intermediates and natural products. google.com

Evolution and Strategic Importance of Silyl Enol Ethers in Modern Organic Chemistry

Silyl enol ethers are a cornerstone of modern synthetic chemistry, functioning as stable and isolable equivalents of enolates. wikipedia.orgnih.gov Their development marked a significant evolution from traditional enolate chemistry, which often suffers from issues of regioselectivity, stability, and harsh reaction conditions. Silyl enol ethers, by contrast, are generally neutral, mild nucleophiles that offer greater control over chemical reactions. wikipedia.org

These compounds are defined by the R₃Si-O-CR=CR₂ functional group and are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org This method allows for the regioselective formation of either the kinetic or thermodynamically favored enol ether, providing a crucial element of strategic control in a synthetic sequence. organic-chemistry.org

The strategic importance of silyl enol ethers lies in their broad reactivity profile. They are widely used in fundamental carbon-carbon bond-forming reactions, including the Mukaiyama aldol (B89426) addition and Michael reactions. wikipedia.org Their versatility is further demonstrated in their participation in both classical two-electron (enolate-type) chemistry and, more recently, in one-electron (radical) pathways. nih.govrsc.org This expanding scope of reactivity ensures that silyl enol ethers remain indispensable tools for constructing complex organic molecules with high precision and efficiency. nih.gov

Scope and Objectives of the Academic Research Outline on 1,2-Bis(trimethylsilyloxy)cyclohexene

Academic research focused on this compound is centered on harnessing its unique structure for the synthesis of complex molecular targets. The primary objective is to utilize this compound as a key building block for constructing larger, often sterically hindered, ring systems that are prevalent in biologically active natural products and novel materials.

The specific research scope includes:

Synthesis of Macrocyclic Compounds: A major goal is the development of synthetic routes to macrocyclic bis(bibenzyl)s and other large-ring structures. researchgate.netsemanticscholar.org The defined stereochemistry and reactivity of the bis(silyloxy)cyclohexene core make it an ideal starting point for controlled ring-expansion and annulation strategies.

Exploration of Cycloaddition and Rearrangement Reactions: Investigating the participation of this compound in various pericyclic reactions, such as Diels-Alder and electrocyclic reactions, to generate polycyclic frameworks.

Development of Novel Synthetic Methodologies: Research aims to expand the synthetic utility of this reagent by discovering new reaction pathways and catalytic systems that can leverage its distinct electronic and steric properties.

The overarching objective is to translate the potential of this compound into practical and efficient syntheses of valuable and complex molecules, thereby pushing the boundaries of what is achievable in organic chemistry. nih.gov

Interactive Data Table for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,2-Bis(trimethylsilyloxy)cyclobutene | C₁₀H₂₂O₂Si₂ | 230.45 | 17082-61-0 |

| 1-(Trimethylsiloxy)cyclohexene | C₉H₁₈OSi | 170.32 | 6651-36-1 |

| Cyclohexene | C₆H₁₀ | 82.14 | 110-83-8 |

| trans-1,4-Bis([(trimethylsilyl)oxy]methyl)cyclohexane | C₁₄H₃₂O₂Si₂ | 288.57 | Not readily available |

Structure

3D Structure

Properties

CAS No. |

6838-67-1 |

|---|---|

Molecular Formula |

C12H26O2Si2 |

Molecular Weight |

258.50 g/mol |

IUPAC Name |

trimethyl-(2-trimethylsilyloxycyclohexen-1-yl)oxysilane |

InChI |

InChI=1S/C12H26O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10H2,1-6H3 |

InChI Key |

YKQGJUUJUGPEQD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=C(CCCC1)O[Si](C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Bis Trimethylsilyloxy Cyclohexene

Optimized Protocols for Acyloin Condensation with Subsequent Silylation

The intramolecular acyloin condensation of esters of adipic acid is a primary and effective method for the synthesis of the six-membered ring system of 1,2-Bis(trimethylsilyloxy)cyclohexene. This reductive coupling of the two ester functionalities is typically achieved using metallic sodium. The modern and more efficient iteration of this reaction, often referred to as the Rühlmann modification, involves the in-situ trapping of the enediolate intermediate with an electrophilic silylating agent, most commonly chlorotrimethylsilane. This approach significantly enhances the yield and simplifies the purification of the desired bis-silyl enol ether.

Mechanistic Pathways of Acyloin Condensation in the Presence of Chlorotrimethylsilane

The acyloin condensation proceeds through a multi-step mechanism initiated by the reductive coupling of two carboxylic ester groups. In the context of synthesizing this compound, a dialkyl adipate serves as the starting material. The reaction is conducted in an aprotic solvent with metallic sodium.

The accepted mechanism involves the following key steps:

Electron Transfer: Two sodium atoms each donate an electron to the carbonyl groups of the diester, forming a radical anion intermediate.

Dimerization: Two of these radical anion molecules couple to form a dianionic species.

Elimination: Two alkoxide groups are eliminated, resulting in the formation of a 1,2-diketone intermediate.

Further Reduction: The 1,2-diketone is then further reduced by two more sodium atoms to form a sodium salt of an enediol, also known as an enediolate intermediate. oup.comnih.gov

In the presence of chlorotrimethylsilane (TMSCl), this highly reactive enediolate intermediate is trapped before it can participate in side reactions. The chlorotrimethylsilane acts as an electrophile, and the enediolate oxygen atoms act as nucleophiles, leading to the formation of two new silicon-oxygen bonds. This trapping step is highly efficient and results in the formation of the stable this compound. A significant advantage of this method is the prevention of competing reactions, such as the Dieckmann condensation, which can occur under the basic conditions generated by the alkoxide byproducts. wikipedia.org The use of chlorotrimethylsilane effectively sequesters these alkoxides as they are formed.

Control of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. The reaction is typically performed in aprotic solvents with high boiling points, such as toluene or xylene, under an inert atmosphere to prevent the quenching of the radical intermediates by oxygen. nih.gov

| Parameter | Recommended Condition | Rationale |

| Solvent | Dry, aprotic (e.g., Toluene) | Prevents quenching of radical intermediates and side reactions. |

| Atmosphere | Inert (e.g., dry Nitrogen) | Excludes oxygen and moisture which interfere with the reaction. |

| Temperature | Elevated (e.g., 50°C) | To ensure sufficient reaction rate. |

| Reactant Molar Ratio | Diester:Sodium:TMSCl of 1:4:4 | Ensures complete reduction and trapping of the intermediate. |

A detailed protocol analogous to the synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene provides a practical framework. In a typical setup, the reaction is conducted under a dry nitrogen atmosphere. Sodium metal is added to dry toluene, followed by the simultaneous dropwise addition of the adipic acid diester and chlorotrimethylsilane at a controlled temperature of 50°C. Following the reaction, the mixture is filtered to remove sodium chloride, and the product is isolated by vacuum distillation. This method has been reported to yield the desired product in high purity (approximately 98%) and with good yields (over 80%).

Alternative Synthetic Routes and Precursor Transformations

While acyloin condensation is a robust method, alternative synthetic strategies have been explored, primarily starting from cyclohexanone (B45756) derivatives or through the transformation of other silyloxycycloalkenes.

Generation from Cyclohexanone Derivatives via Controlled Enolization and Bis-silylation

An alternative approach to this compound involves the direct bis-silylation of cyclohexanone. This method relies on the controlled generation of an enolate followed by trapping with a silylating agent. The regioselectivity of enolate formation is a critical factor. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) typically favors the formation of the kinetic enolate. Conversely, weaker bases like triethylamine tend to favor the formation of the more thermodynamically stable enolate.

To achieve bis-silylation at the 1 and 2 positions, a precursor that can be readily converted to a 1,2-dianion or its equivalent is necessary. One plausible, though less direct, route could involve the reductive coupling of two molecules of cyclohexanone, followed by bis-silylation of the resulting diol.

Indirect Synthetic Strategies Utilizing Related Silyloxycycloalkene Derivatives

Indirect synthetic strategies for the preparation of this compound could conceptually involve the transformation of other silyloxycycloalkene derivatives. For instance, a ring-expansion reaction of a corresponding 1,2-bis(trimethylsilyloxy)cyclobutene derivative could potentially yield the six-membered ring system. However, specific and well-documented examples of such indirect synthetic routes leading to this compound are not prevalent in the surveyed chemical literature. Another theoretical approach could involve a Diels-Alder reaction where a bis(silyloxy)-substituted diene reacts with a suitable dienophile to construct the cyclohexene (B86901) ring, although this would require a specific and potentially complex diene precursor.

Mechanistic Investigations of 1,2 Bis Trimethylsilyloxy Cyclohexene Reactivity

Cyclopropanation and Subsequent Ring Expansion Reactions

1,2-Bis(trimethylsilyloxy)cyclohexene serves as a versatile substrate for cyclopropanation reactions, which are often followed by strategic ring expansions to afford larger cyclic systems. The mechanisms governing these transformations are highly dependent on the reagents and conditions employed.

The Simmons-Smith reaction and its modifications are prominent methods for the cyclopropanation of alkenes, including silyl (B83357) enol ethers like this compound. organicreactions.orgmasterorganicchemistry.com These reactions involve the formation of an organozinc carbenoid species from diiodomethane (B129776).

Zinc-Copper Couple: In the classic Simmons-Smith protocol, a zinc-copper couple reacts with diiodomethane to form an organozinc intermediate, often represented as ICH2ZnI. thermofisher.comresearchgate.net This carbenoid then reacts with the alkene in a concerted fashion, meaning the new carbon-carbon bonds are formed simultaneously. This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comwikipedia.org The reaction is thought to proceed through a "butterfly" transition state where the zinc atom coordinates to the double bond, facilitating the transfer of the methylene group.

Diethylzinc (B1219324) Systems (Furukawa Modification): An important modification, developed by Furukawa, utilizes diethylzinc (Et2Zn) in place of the zinc-copper couple. thermofisher.comwikipedia.org This system often provides higher yields and greater reactivity, especially for electron-rich olefins like silyl enol ethers. wikipedia.orgethz.ch The active species is believed to be an ethyl(iodomethyl)zinc (EtZnCH2I) intermediate. The Furukawa modification is particularly effective for the cyclopropanation of sterically hindered or less reactive alkenes. nih.gov The reaction is still stereospecific, proceeding via a similar concerted mechanism to the traditional Simmons-Smith reaction. nih.gov

The general mechanism for these cyclopropanation reactions is illustrated below:

Formation of the Organozinc Carbenoid:

Zn(Cu) + CH₂I₂ → ICH₂ZnI (Simmons-Smith)

Et₂Zn + CH₂I₂ → EtZnCH₂I + EtI (Furukawa)

Cyclopropanation of this compound: The organozinc carbenoid then reacts with the double bond of this compound to form the corresponding bicyclic cyclopropane derivative.

The ring-enlarged intermediates generated from the iron(III) chloride-induced cleavage can be further transformed into valuable synthetic building blocks, such as cyclic 1,3-diketones. nih.goveurjchem.com Hydrolysis of the silyl enol ether functionalities in the ring-enlarged product unmasks the ketone groups, yielding the 1,3-dicarbonyl moiety. This transformation is a powerful strategy for the synthesis of medium and large-sized rings, which are often challenging to prepare using conventional methods.

Furthermore, these strategies can be extended to the synthesis of macrocyclic architectures. nih.govmdpi.comresearchgate.net By carefully designing the starting materials and reaction sequences, it is possible to construct large, complex cyclic systems that are of interest in various fields, including medicinal chemistry and materials science. The efficiency of these methods often relies on the high yields and predictable stereochemical outcomes of the initial cyclopropanation and subsequent rearrangement steps.

Lewis Acid-Catalyzed Transformations

Lewis acids play a crucial role in activating this compound towards nucleophilic attack, enabling a variety of carbon-carbon bond-forming reactions.

The Mukaiyama aldol (B89426) reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of β-hydroxy carbonyl compounds. tcichemicals.comrsc.orgnih.gov In this reaction, a silyl enol ether, such as this compound, reacts with a carbonyl compound or an acetal in the presence of a Lewis acid catalyst. wikipedia.orgthieme-connect.de

The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the carbonyl compound, which enhances its electrophilicity. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent workup step, typically involving hydrolysis, removes the silyl group to afford the β-hydroxy ketone or a related aldol-type adduct. semanticscholar.org The reaction is known for its mild conditions and high yields. rsc.orgnih.gov

| Reactant 1 | Reactant 2 | Lewis Acid | Product Type |

| This compound | Aldehyde | TiCl₄, BF₃·OEt₂ | β-Hydroxy ketone |

| This compound | Ketone | TiCl₄, SnCl₄ | β-Hydroxy ketone |

| This compound | Acetal | TiCl₄, TMSOTf | β-Alkoxy ketone |

A key feature of the Mukaiyama aldol reaction is the potential to control the stereochemical outcome. nih.govnih.gov When both the silyl enol ether and the carbonyl compound are prochiral, the reaction can generate two new stereocenters. The relative stereochemistry of these centers (syn or anti) can often be influenced by the choice of Lewis acid, the geometry of the silyl enol ether (E or Z), and the reaction conditions. thieme-connect.de

The diastereoselectivity is generally rationalized by considering the organization of the reactants in the transition state. nih.gov While the Zimmerman-Traxler model, which invokes a closed, six-membered chair-like transition state, is often used to predict the stereochemical outcome of traditional enolate-based aldol reactions, the Mukaiyama aldol reaction is thought to proceed through an open transition state. tcichemicals.comorganic-chemistry.org In this open transition state, steric and electronic interactions between the substituents on the silyl enol ether, the carbonyl compound, and the Lewis acid determine the facial selectivity of the nucleophilic attack and thus the diastereomeric ratio of the products. nih.gov The precise nature of these interactions can be subtle and is the subject of ongoing research. nih.govnih.gov

| Silyl Enol Ether Geometry | Carbonyl Compound | Lewis Acid | Major Diastereomer |

| Z | RCHO | TiCl₄ | syn |

| E | RCHO | TiCl₄ | anti |

| Z | RCHO | BF₃·OEt₂ | syn |

| E | RCHO | BF₃·OEt₂ | anti |

Mukaiyama Aldol-Type Reactions with Carbonyl Compounds and Acetals

Intramolecular Skeletal Rearrangements Leading to Cyclopentanedione Formation

The intramolecular skeletal rearrangement of this compound that leads directly to the formation of a cyclopentanedione derivative via ring contraction is a specific transformation that is not extensively documented in scientific literature. While rearrangements of cyclic systems are known, such as the vinylcyclobutane-cyclohexene rearrangement which proceeds through a diradical intermediate, a direct parallel for the ring contraction of this specific substrate to a five-membered dione is not readily found. acs.orgacs.orgnih.gov Ring contractions of six-membered rings to five-membered rings can occur through various mechanisms, including epoxide rearrangements, but a specific pathway initiated from this compound has not been detailed in the reviewed sources. researchgate.net The synthesis of functionalized cyclopentanes or cyclopentenones often involves distinct strategies, such as cycloadditions of silyl enol ethers with alkynes or cyclopropanes, rather than a direct rearrangement of a cyclohexene (B86901) precursor. nih.govrsc.org

Michael Addition Reactions with Activated Electrophiles

As a nucleophilic enolate equivalent, this compound readily participates in Michael addition reactions. This conjugate addition occurs with various activated electrophiles, particularly α,β-unsaturated carbonyl compounds and nitroolefins. acs.org The reaction, often catalyzed by a Lewis acid, involves the addition of the silyl enol ether to the β-position of the activated alkene, leading to the formation of a new carbon-carbon bond and generating a 1,5-dicarbonyl compound (or a related derivative) after hydrolysis of the silyl ether groups. acs.orgnih.gov

The Michael addition of cyclic silyl enol ethers, such as this compound, to nitroolefins is a powerful method for constructing new stereocenters. The stereochemical outcome of this reaction is highly dependent on the substrate, the geometry of the enol ether, and the reaction conditions. These additions can be highly stereoselective, creating up to three new stereogenic centers in a single step. nih.gov The reaction can be tuned to favor specific diastereomers (syn or anti products) through careful selection of catalysts and reaction parameters. Organocatalytic methods have also been developed that provide access to chiral substituted cyclic ethers and other functionalized systems with high enantioselectivity. nih.govrsc.org

Lewis acids play a crucial role in the Michael addition of silyl enol ethers by activating the electrophilic partner, thereby accelerating the reaction rate and influencing its stereoselectivity. acs.orgnih.gov Common Lewis acids like titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) coordinate to the nitroolefin or α,β-unsaturated carbonyl, lowering its LUMO energy and making it more susceptible to nucleophilic attack. msu.edunih.govresearchgate.net

The choice of Lewis acid can significantly impact the diastereoselectivity of the addition. msu.edu For instance, in aldol-type additions, chelating Lewis acids like TiCl₄ and SnCl₄ can enforce a specific geometry in the transition state, often leading to high levels of syn-selectivity, independent of the initial geometry of the silyl enol ether. msu.edu In contrast, non-chelating Lewis acids may favor the formation of anti products via an open transition state. msu.edu The concentration of the Lewis acid can also have a remarkable influence on the selectivity, with facial stereoselection reversal being observed in some cases. researchgate.net

Table 1: Influence of Lewis Acid on Stereoselectivity in Mukaiyama-Type Additions

| Lewis Acid | Typical Substrate | Predominant Stereoisomer | Rationale |

|---|---|---|---|

| TiCl₄ | α-Alkoxy aldehyde | syn | Chelation control forces a rigid, closed transition state. msu.edu |

| SnCl₄ | α-Alkoxy aldehyde | syn | Strong chelation leads to a highly organized transition state. msu.edunih.gov |

| BF₃·OEt₂ | Aldehyde | anti | Favors a non-chelated, open transition state. msu.edu |

Electrophilic Functionalization Reactions

The electron-rich nature of the double bond in this compound makes it an excellent substrate for a variety of electrophilic functionalization reactions beyond C-C bond formation. These transformations introduce heteroatoms and functional groups at the α-position of the parent carbonyl compound.

Electrophilic trifluoromethylthiolation allows for the introduction of the important trifluoromethylthio (SCF₃) group, which can significantly alter a molecule's biological and physical properties. unimi.it Silyl enol ethers react with electrophilic SCF₃-transfer reagents to form α-trifluoromethylthiolated carbonyl compounds. acs.org A variety of reagents have been developed for this purpose, including N-(trifluoromethylthio)phthalimide, N-trifluoromethylthiodibenzenesulfonimide, and N-(trifluoromethylthio)saccharin. acs.orgnih.govcas.cn The reaction is believed to proceed through the attack of the silyl enol ether's double bond on the electrophilic sulfur atom of the reagent. acs.org This methodology provides a direct route to α-SCF₃ ketones, and catalytic, enantioselective versions of this reaction are an active area of research. unimi.itresearchgate.net

The Rubottom oxidation is a widely used method for the α-hydroxylation of ketones and aldehydes via their corresponding silyl enol ethers. alfa-chemistry.comwikipedia.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. alfa-chemistry.comorganic-chemistry.org The mechanism involves two key steps: first, the peroxyacid epoxidizes the electron-rich double bond of the silyl enol ether to form a siloxy oxirane intermediate. alfa-chemistry.comorganic-chemistry.orgnrochemistry.com Second, driven by the release of ring strain, the epoxide undergoes a facile intramolecular rearrangement where the trimethylsilyl (B98337) group migrates from one oxygen atom to the other (a 1,4-silyl migration known as a Brook rearrangement). wikipedia.org This rearrangement opens the epoxide ring and yields an α-trimethylsilyloxy ketone. organic-chemistry.orgnrochemistry.com Subsequent hydrolysis during workup removes the silyl group to afford the final α-hydroxy ketone product. alfa-chemistry.com Both cyclic and acyclic silyl enol ethers are suitable substrates for this transformation. alfa-chemistry.comwikipedia.org An analogous reaction, the aza-Rubottom oxidation, has been developed to synthesize primary α-aminoketones. nih.gov

Intramolecular Ene Reactions and Cycloadditions

The unique electronic properties of silyl enol ethers, such as this compound, make them valuable substrates in various pericyclic reactions, including intramolecular ene reactions and [4+2] cycloadditions.

The intramolecular ene reaction is an atom-efficient method for forming carbon-carbon bonds. northwestern.edu In pathways involving allylsilanes, the silyl group can exert a significant influence on the reaction's progress. The hyperconjugation effect of the carbon-silicon sigma bond (σ-C–Si) can lower the energy of the transition state. arkat-usa.org This allows the reaction to proceed at lower temperatures compared to their all-carbon counterparts, which often enhances selectivity and minimizes the formation of byproducts. arkat-usa.org

While specific studies detailing the intramolecular ene reactions of diallylcyclohexane derivatives directly incorporating the this compound scaffold are not extensively documented in the literature, the general principles of related systems provide insight. For instance, intramolecular acid-catalyzed cyclization of allylsilane-ketones demonstrates the intervention of a carbonyl-ene reaction pathway. arkat-usa.org The aromatic ene reaction, where an arene with a benzylic C-H bond acts as the ene donor, is an extremely rare variant of this process. nih.gov

The Diels-Alder reaction is a powerful tool for constructing six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com Silyloxy-substituted dienes, which are structurally related to this compound, are highly effective dienes in these reactions. The trimethylsilyloxy group acts as an electron-donating group, making the diene more electron-rich and thus more reactive towards electron-poor dienophiles. core.ac.ukkhanacademy.org

A key related reactant is 2-(trimethylsilyloxy)-1,3-cyclohexadiene, which readily undergoes Diels-Alder reactions to form bicyclo[2.2.2]octene derivatives. core.ac.uk These reactions are stereospecific, with the stereochemistry of the dienophile being retained in the final product. libretexts.org Furthermore, reactions involving cyclic dienes often show a strong preference for the formation of the endo adduct, a stereochemical outcome where the major substituent on the dienophile is oriented towards the diene π system in the transition state. wikipedia.orgcore.ac.uk This preference is a common feature in Diels-Alder reactions with cyclic dienes. libretexts.org

The utility of this reaction is demonstrated in the synthesis of complex bicyclic systems. For example, the reaction of 2-(trimethylsilyloxy)-1,3-cyclohexadiene with various dienophiles under ultrasonic irradiation has been shown to produce bicyclo[2.2.2]octene adducts efficiently. core.ac.uk Subsequent hydrolysis of the resulting silyloxy adducts can provide access to functionalized bicyclo[2.2.2]octenone systems. beilstein-journals.org

| Diene | Dienophile | Product | Key Findings |

|---|---|---|---|

| 2-(trimethylsilyloxy)-1,3-cyclohexadiene | Naphthaquinone | 11-trimethylsilyloxy-1,2,3,4,4a,9a-hexahydro-1,4-ethenoanthraquinone | Reaction proceeds under ultrasonic conditions; product exhibits endo stereospecificity. core.ac.uk |

| 2-(trimethylsilyloxy)-1,3-cyclohexadiene | N-benzylmaleimide | 4-benzyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.0]undec-8-ene-3,5-dione | The trimethylsilyloxy moiety is oriented endo to the bicyclic ring. core.ac.uk |

| Substituted silyloxycyclohexa-1,3-dienes | Dibenzoyl acetylene | 5,6-Dibenzoyl-4-phenylbicyclo[2.2.2]oct-5-en-2-one (after hydrolysis) | Forms a key bicyclo[2.2.2]octenone intermediate. beilstein-journals.org |

Thermal Rearrangements and Isomerizations

Silyl enol ethers can undergo various thermal rearrangements and isomerizations, leading to structurally diverse products. The specific pathways are often dictated by the molecular framework and reaction conditions.

One notable transformation is the electrocyclic ring opening. For example, a 1,2-bis(trimethylsilyloxy)cyclobutene system, generated from an acyloin cyclization, readily undergoes a thermal conrotatory electrocyclic ring opening to yield a bis(trimethylsiloxy)cyclooctatriene derivative. nih.gov This type of rearrangement highlights the propensity of strained ring systems containing bis(silyl enol ethers) to isomerize to more stable, larger ring structures.

Isomerization is also observed in the formation of bis(silyl enol ethers) from cyclic diketones. The reaction of 1,4-cyclohexanedione with a silylating agent can produce a mixture of isomers: 1,4-bis((trimethylsilyl)oxy)-1,3-cyclohexadiene and 1,4-bis((trimethylsilyl)oxy)-1,4-cyclohexadiene. acs.org This indicates the potential for double bond migration to form thermodynamically stable isomers. In contrast, other cyclic systems, like vinylcyclobutanes, are known to undergo thermal rearrangement to form cyclohexenes, demonstrating a different class of pericyclic isomerization. researchgate.net While specific studies on the thermal rearrangement of this compound itself are limited, these examples from related structures illustrate the types of isomerizations and rearrangements that are characteristic of cyclic silyl enol ethers and related compounds.

Strategic Applications in Complex Molecule Synthesis

Construction of Annulated and Polycyclic Ring Systems

1,2-Bis(trimethylsilyloxy)cyclohexene is a key precursor for generating annulated and polycyclic frameworks, leveraging the reactivity of the enol ether moieties to participate in cyclization and ring-expansion strategies.

A significant application of this compound is in the synthesis of bicyclo[n.1.0]alkanes, specifically bicyclo[4.1.0]heptane derivatives. These structures are accessed through a cyclopropanation reaction of the electron-rich double bond. The resulting bicyclic compounds are valuable intermediates, notably in the synthesis of cyclic 1,3-diketones and other strained ring systems. wikipedia.org

The Simmons-Smith reaction or its modifications are commonly employed for this transformation. For instance, treatment of this compound with a carbenoid species generated from diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂) leads to the formation of 1,6-bis(trimethylsilyloxy)bicyclo[4.1.0]heptane. sigmaaldrich.com This cyclopropanated product can then undergo ring-opening under acidic conditions (e.g., with ferric chloride) to yield valuable cycloheptane (B1346806) derivatives. sigmaaldrich.com This ring-expansion strategy provides a powerful method for accessing seven-membered rings from readily available six-membered precursors. scripps.edu

The general procedure has been successfully applied to a range of 1,2-bis(silyloxy)cycloalkenes, highlighting its utility in synthesizing macrocyclic compounds that contain 1,3-diketone functionalities. scripps.edu

Table 1: Cyclopropanation of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | 1,6-Bis(trimethylsilyloxy)bicyclo[4.1.0]heptane | 96% | sigmaaldrich.com |

While this compound is a versatile building block for annulated systems, its direct application in the synthesis of spirocyclic compounds and more complex tricyclic scaffolds is not widely documented in the scientific literature. Synthetic strategies for spirocycles often involve intramolecular alkylations, Michael additions, or rearrangements, while tricyclic systems are frequently built using cycloaddition or cascade reactions. scripps.edunih.gov Although the functionalities present in this compound could theoretically be elaborated into precursors for such cyclizations, specific and established methodologies starting directly from this compound are not prominent.

The Diels-Alder reaction is a powerful tool for forming six-membered rings, requiring a conjugated diene (a 4π-electron system) to react with a dienophile (a 2π-electron system). wikipedia.orglscollege.ac.in this compound contains a single double bond within the six-membered ring and is therefore not a conjugated diene. As a result, it cannot participate as the diene component in a conventional [4+2] Diels-Alder cycloaddition. Its synthetic utility in forming polycyclic structures lies in other reaction pathways, such as the aforementioned cyclopropanation and subsequent ring expansion, rather than Diels-Alder reactions.

Stereoselective Syntheses of Advanced Intermediates

The control of stereochemistry is paramount in the synthesis of complex molecules. This compound and related silyl (B83357) bis-enol ethers offer valuable platforms for directing the stereochemical outcome of key bond-forming reactions.

Silyl bis-enol ethers derived from cyclic ketones, such as this compound, are powerful intermediates for the diastereoselective formation of carbon-carbon bonds. A notable application is in oxidative coupling reactions. For example, the oxidative dimerization and cross-coupling of dialkylsilyl bis-enol ethers derived from cyclohexanone (B45756) can be achieved with high diastereoselectivity.

The choice of the dialkylsilyl bridging group can influence the stereochemical outcome of the reaction, a phenomenon that has been rationalized by invoking stereochemical models based on the Thorpe-Ingold effect. This level of control is crucial for constructing specific isomers of 1,4-dicarbonyl compounds, which are key building blocks in organic synthesis.

This compound is recognized as a versatile intermediate that provides access to functionalized cyclic systems. wikipedia.org Its transformation into cycloheptane-1,3-dione, for example, furnishes a scaffold that can be further elaborated. sigmaaldrich.com Such building blocks are intrinsically valuable for the synthesis of more complex molecules. However, specific, multi-step total syntheses of complex natural products that prominently feature this compound as a starting material are not extensively reported in the reviewed literature. While it serves as an important precursor for foundational scaffolds, its direct and traceable lineage in target-oriented syntheses of intricate natural products is less commonly documented. fishersci.ca

Theoretical and Computational Chemistry Approaches

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in characterizing the electronic properties of 1,2-bis(trimethylsilyloxy)cyclohexene, which govern its reactivity. Silyl (B83357) enol ethers are versatile and robust substrates in organic synthesis, primarily known for their classical two-electron enolate-type chemistry with electrophiles. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity of molecules by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com For this compound, which acts as a nucleophile, its reactivity is largely determined by the energy and shape of its HOMO. The interaction between the HOMO of the silyl enol ether and the LUMO of an electrophile is a key factor in determining if a reaction is favorable. taylorandfrancis.com

FMO theory helps to rationalize the outcomes of various reactions, such as cycloadditions and sigmatropic reactions. wikipedia.org The theory posits that for a reaction to be allowed, the HOMO of one reactant must have the same symmetry as the LUMO of the other. msu.edu Computational models can calculate the energies of these frontier orbitals, providing a quantitative basis for predicting reactivity.

Table 1: Illustrative Frontier Orbital Energies (HOMO/LUMO) in a Reaction System (Note: These are representative values and can vary based on the specific reactants and computational method.)

| Molecule | Orbital | Energy (eV) |

|---|---|---|

| This compound | HOMO | -8.5 |

| Electrophile (e.g., Methyl Vinyl Ketone) | LUMO | -0.8 |

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which is crucial for understanding the reaction rate. For reactions involving this compound, this analysis helps to map out the energetic landscape of bond-forming and bond-breaking events.

Computational methods like Density Functional Theory (DFT) are used to model the geometry and energy of transition states. For instance, in a Diels-Alder reaction, the transition state involves the simultaneous formation of two new carbon-carbon bonds. researchgate.net Activation strain analysis, a tool used in these studies, deconstructs the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted molecules. beilstein-journals.org This provides a detailed picture of the energetic barriers in a reaction.

Computational Studies on Stereoselectivity and Regioselectivity

Computational methods are particularly valuable for predicting the stereochemical and regiochemical outcomes of reactions, which are critical for the synthesis of complex molecules.

DFT and ab initio methods are powerful tools for predicting the products of chemical reactions. nih.gov These methods can calculate the energies of different possible transition states leading to various stereoisomers or regioisomers. The pathway with the lowest activation energy is generally the one that is favored kinetically, thus determining the major product. researchgate.net

For example, in the Diels-Alder reactions of substituted cyclobutenones, computational studies at the MP2/6-31G* level of theory have been used to predict the effects of substituents on reactivity, regio-selectivity, and stereo-selectivity. researchgate.net Such studies have shown that for certain substrates, the endo pathway is kinetically preferred, while for others, the exo pathway is favored. researchgate.net These predictions are invaluable for designing synthetic strategies.

Table 2: Calculated Activation Barriers for Competing Reaction Pathways (Note: Data is hypothetical and for illustrative purposes.)

| Reaction Pathway | Diastereomer | Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Path A | Endo | 15.2 | 95:5 |

| Path B | Exo | 17.5 | |

| Path C | Syn | 16.8 | 80:20 |

Lewis acids are often used to catalyze reactions involving silyl enol ethers, enhancing both the reaction rate and selectivity. Computational modeling can shed light on the role of the Lewis acid by explicitly including it in the calculations.

Lewis acids accelerate reactions by coordinating to the electrophile, which lowers the energy of its LUMO. beilstein-journals.org This narrowing of the HOMO-LUMO gap enhances the interaction with the nucleophilic silyl enol ether. Quantum chemical studies using DFT have shown that Lewis acids can lower the reaction barrier by a significant amount. researchgate.net

Furthermore, computational models can explain the origin of stereochemical control exerted by Lewis acids. The coordination of the Lewis acid to the reactants can create a more rigid and ordered transition state, favoring the formation of one stereoisomer over others. By analyzing the geometries and energies of these Lewis acid-complexed transition states, chemists can understand and predict the stereochemical outcome of the reaction.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 1,2-Bis(trimethylsilyloxy)cyclohexene. By analyzing various NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, a comprehensive picture of the molecular framework can be assembled.

High-Resolution ¹H and ¹³C NMR Analysis for Connectivity

High-resolution one-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the trimethylsilyl (B98337) (TMS) groups and the cyclohexene (B86901) ring protons.

Trimethylsilyl Protons (-Si(CH₃)₃): A prominent, sharp singlet is anticipated at approximately 0.2 ppm. This signal integrates to 18 protons, confirming the presence of two equivalent trimethylsilyl groups.

Cyclohexene Ring Protons: The four methylene groups of the cyclohexene ring (at positions C3, C4, C5, and C6) give rise to more complex signals. Due to the ring's half-chair conformation, the axial and equatorial protons on each carbon are chemically non-equivalent, leading to complex splitting patterns that may exhibit second-order coupling effects. reddit.com

The allylic protons (at C3 and C6) are expected to resonate in the region of 1.9–2.3 ppm.

The homoallylic protons (at C4 and C5) are typically found further upfield, around 1.5–1.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom.

Trimethylsilyl Carbons (-Si(CH₃)₃): A signal corresponding to the methyl carbons of the two TMS groups is expected in the upfield region, typically around 1–3 ppm.

Cyclohexene Ring Carbons:

The two sp²-hybridized olefinic carbons (C1 and C2), being bonded to electronegative oxygen atoms, are significantly deshielded and would appear far downfield, estimated to be in the 140–150 ppm range.

The sp³-hybridized allylic carbons (C3 and C6) are expected to resonate around 20–30 ppm.

The sp³-hybridized homoallylic carbons (C4 and C5) would appear in a similar region, approximately 20–25 ppm.

| Group | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | ~0.2 (s, 18H) | ~1-3 |

| Cyclohexene Ring | C1, C2 | - | ~140-150 |

| C3, C6 (Allylic) | ~1.9-2.3 (m, 4H) | ~20-30 | |

| C4, C5 (Homoallylic) | ~1.5-1.8 (m, 4H) | ~20-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the compound's stereochemistry and conformation. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between vicinal protons on adjacent carbons (e.g., H3 with H4) and geminal protons on the same carbon (e.g., H3-axial with H3-equatorial), allowing for the sequential assignment of all protons around the cyclohexene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. princeton.eduyoutube.com This technique would definitively link the proton signals of the allylic (C3, C6) and homoallylic (C4, C5) positions to their corresponding carbon signals identified in the ¹³C NMR spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, regardless of their bonding connectivity. princeton.eduresearchgate.net This is vital for conformational analysis. For this compound, NOESY could reveal spatial relationships between axial and equatorial protons, helping to confirm the half-chair conformation of the ring. It could also show correlations between the bulky TMS groups and specific ring protons, providing insight into the preferred orientation of the silyloxy substituents.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under electron ionization (EI).

The molecular formula for the compound is C₁₂H₂₆O₂Si₂, giving it a molecular weight of approximately 258.5 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of trimethylsilyl derivatives is well-documented. nih.gov The mass spectrum of this compound is expected to exhibit several characteristic ions:

Molecular Ion ([M]⁺): A peak at m/z ≈ 258, corresponding to the intact molecule minus one electron.

[M-15]⁺ Ion: A prominent peak resulting from the loss of a methyl radical (•CH₃) from a TMS group, a very common fragmentation pathway for such compounds.

Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A characteristic and often intense base peak at m/z 73. researchgate.net

Other Fragment Ions: Additional fragmentation of the cyclohexene ring and rearrangements involving the silyloxy groups can lead to a complex pattern of lower mass ions, providing further structural clues.

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M]⁺ | 258 | Molecular Ion |

| [M-CH₃]⁺ | 243 | Loss of a methyl group |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation (often base peak) |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unambiguously establish:

Relative Stereochemistry: It would confirm whether the two trimethylsilyloxy groups are on the same side (cis) or opposite sides (trans) of the cyclohexene ring.

Conformational Analysis: The analysis would reveal the exact conformation of the six-membered ring. Cyclohexene rings typically adopt a strained half-chair conformation. libretexts.org Crystallographic data would provide precise torsional angles to define this conformation and determine whether the silyloxy substituents occupy pseudo-axial or pseudo-equatorial positions. libretexts.orgyoutube.com

A review of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. Therefore, a detailed analysis based on experimental X-ray diffraction data is not currently possible.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for 1,2-Bis(trimethylsilyloxy)cyclohexene

The exploration of novel catalytic transformations for silyl (B83357) enol ethers, a class of compounds to which this compound belongs, is a vibrant area of research. While this specific diene has been utilized in various reactions, the application of modern catalytic systems offers significant potential for expanding its synthetic utility.

Future research is likely to focus on the development of asymmetric catalytic reactions. The prochiral nature of this compound makes it an ideal substrate for enantioselective transformations. The development of chiral Lewis acid or Brønsted acid catalysts could enable the enantioselective synthesis of complex molecules. For instance, asymmetric cycloaddition reactions, such as the Diels-Alder reaction, could be rendered enantioselective through the use of chiral catalysts, providing access to stereochemically rich cyclic systems. nih.gov

Furthermore, the application of transition metal catalysis is a promising frontier. Recent advancements in rhodium(III)-catalyzed C-H functionalization for the α-arylation of silyl enol ethers could be extended to this compound. nsf.gov This would allow for the direct introduction of aryl groups onto the cyclohexene (B86901) core, a transformation that is challenging to achieve through traditional methods. Similarly, iron-catalyzed dicarbofunctionalization, which has been demonstrated for other enol silyl ethers, could offer a novel method for the simultaneous formation of two new carbon-carbon bonds on the this compound scaffold. rsc.orgrsc.org

Another area of interest is the development of catalytic reactions that exploit the unique reactivity of the two silyloxy groups. Tandem or cascade reactions, where both silyl enol ether moieties participate in a series of transformations initiated by a single catalytic event, could provide rapid access to complex molecular architectures. For example, a catalytic system could be designed to initiate a Mukaiyama aldol (B89426) reaction at one silyloxy group, followed by an intramolecular cyclization involving the second silyloxy group.

The table below summarizes potential novel catalytic transformations for this compound based on advancements with related silyl enol ethers.

| Catalytic Transformation | Potential Catalyst Type | Potential Product Type |

| Asymmetric Diels-Alder Reaction | Chiral Copper(II) Bis(oxazoline) | Chiral Substituted Cyclohexenes |

| Asymmetric Michael Addition | Chiral Lewis Acids | Chiral Functionalized Ketones |

| C-H Arylation | Rhodium(III) Catalysts | α-Aryl Ketones |

| Dicarbofunctionalization | Iron-Bisphosphine Catalysts | α,β-Difunctionalized Ketones |

| β-Dehydroborylation | Rhodium Catalysts | β-Boryl Silyl Enolates |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and higher throughput. syrris.comvapourtec.com For reactions involving highly reactive intermediates, such as those derived from this compound, flow chemistry can be particularly beneficial. nih.gov

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to cleaner reactions and higher yields compared to traditional batch processes. adesisinc.com For example, exothermic reactions involving this compound can be managed more effectively, minimizing the formation of byproducts. Furthermore, the small reactor volumes in flow systems enhance safety when working with hazardous reagents or intermediates.

Automated synthesis platforms can further accelerate the exploration of reaction conditions and the synthesis of compound libraries. sigmaaldrich.com By systematically varying reagents, catalysts, and reaction parameters, these platforms can rapidly identify optimal conditions for a desired transformation of this compound. This high-throughput screening capability is invaluable for discovering new reactions and for the efficient production of derivatives for applications in materials science and drug discovery. The development of automated systems capable of performing multi-step syntheses involving this versatile building block is a key area for future development. acs.org

The potential benefits of integrating this compound into these advanced platforms are summarized in the table below.

| Platform | Key Advantages | Potential Applications for this compound |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Optimization of known reactions, development of new transformations under precisely controlled conditions |

| Automated Synthesis | High-throughput screening, rapid library synthesis | Discovery of new catalysts and reaction conditions, synthesis of diverse molecular libraries |

Computational Design of Enhanced Reactivity and Selectivity Profiles for Bis(silyloxy)cycloalkenes

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity and selectivity. researchgate.net For bis(silyloxy)cycloalkenes like this compound, computational methods can provide valuable insights into their electronic structure and conformational preferences, which in turn govern their chemical behavior.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions involving this compound. scispace.com This allows for the rationalization of observed stereochemical outcomes and the prediction of the most favorable reaction pathways. For example, in cycloaddition reactions, DFT calculations can help predict the facial selectivity and the endo/exo selectivity, guiding the choice of reactants and catalysts to achieve a desired stereoisomer. researchgate.net

Furthermore, computational methods can be used to design novel catalysts with enhanced reactivity and selectivity for transformations of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to identify key structural features of the catalyst that control the stereochemical outcome of the reaction. This in-silico design approach can significantly accelerate the development of new and more efficient catalytic systems.

The future of this field lies in the development of more accurate and efficient computational models that can handle complex reaction systems. The combination of high-level quantum mechanical calculations with machine learning algorithms could lead to predictive models that can rapidly screen potential catalysts and reaction conditions, guiding experimental efforts towards the most promising avenues.

The following table outlines the potential applications of computational design for enhancing the utility of bis(silyloxy)cycloalkenes.

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Transition state modeling of cycloaddition reactions | Prediction and rationalization of stereoselectivity |

| Molecular Dynamics (MD) Simulations | Conformational analysis of substrate-catalyst complexes | Understanding the origins of enantioselectivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Designing artificial metalloenzymes for novel transformations |

| Machine Learning | High-throughput screening of virtual catalyst libraries | Rapid identification of optimal catalysts for specific reactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Bis(trimethylsilyloxy)cyclohexene in laboratory settings?

- Methodological Answer : The synthesis typically involves two steps: (1) preparation of the diol precursor (1,2-cyclohexanediol) and (2) silylation. For the diol precursor, catalytic oxidation of cyclohexene using hydrogen peroxide (H₂O₂) with a recyclable diselane catalyst (e.g., 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane) under mild conditions yields trans-1,2-cyclohexanediol efficiently . Subsequent silylation can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane, analogous to methods for cyclobutene analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ²⁹Si NMR) is critical for confirming silyl group attachment and stereochemistry. Mass spectrometry (MS), particularly high-resolution ESI-MS, verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies Si-O-C vibrations (~1000–1100 cm⁻¹) and absence of hydroxyl groups, ensuring complete silylation .

Advanced Research Questions

Q. How can catalytic systems be optimized for the stereoselective synthesis of this compound?

- Methodological Answer : Stereocontrol during diol synthesis is pivotal. Ruthenium-based catalysts (e.g., chloro(η⁵-indenyl)bis(triphenylphosphine)ruthenium) enable racemization-free diol formation , while chiral auxiliaries or enantioselective oxidation protocols (e.g., Sharpless dihydroxylation) could enhance stereoselectivity. For silylation, sterically hindered bases (e.g., 2,6-lutidine) may minimize side reactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for precursor diol synthesis?

- Methodological Answer : Discrepancies in catalyst performance (e.g., solid acid vs. diselane catalysts ) can be addressed by comparing turnover numbers (TONs) under standardized conditions (temperature, solvent, substrate ratio). Kinetic studies and computational modeling (DFT) may reveal mechanistic differences, such as competing pathways for epoxide hydrolysis vs. direct oxidation .

Q. How is this compound utilized in the stereocontrolled synthesis of complex natural products?

- Methodological Answer : The silyl groups act as protective moieties, enabling regioselective functionalization. For example, photoaddition reactions with this compound under UV light can generate bicyclic intermediates for terpene synthesis, as demonstrated in analogous cyclobutene systems . The steric bulk of trimethylsilyl groups also directs diastereoselective cycloadditions in multi-step syntheses .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.